8-[({8-Methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]quinoline

X-ray crystallography conformational analysis structure-based drug design

8-[({8-Methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]quinoline (C₁₈H₁₅N₃S; MW 305.4 g/mol) is a heterocyclic small molecule composed of an 8-methylimidazo[1,2-a]pyridine moiety linked to a quinoline ring via a thioether (–SCH₂–) bridge. The compound belongs to the imidazo[1,2-a]pyridine–quinoline hybrid class, a scaffold family recognized for tunable electronic properties and broad biological activity, including anticancer and immunomodulatory effects.

Molecular Formula C18H15N3S
Molecular Weight 305.4 g/mol
Cat. No. B12179114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-[({8-Methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]quinoline
Molecular FormulaC18H15N3S
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESCC1=CC=CN2C1=NC(=C2)CSC3=CC=CC4=C3N=CC=C4
InChIInChI=1S/C18H15N3S/c1-13-5-4-10-21-11-15(20-18(13)21)12-22-16-8-2-6-14-7-3-9-19-17(14)16/h2-11H,12H2,1H3
InChIKeyFKIOXOGTTQIVNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-[({8-Methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]quinoline – Structural Identity, Class, and Procurement-Relevant Profile


8-[({8-Methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]quinoline (C₁₈H₁₅N₃S; MW 305.4 g/mol) is a heterocyclic small molecule composed of an 8-methylimidazo[1,2-a]pyridine moiety linked to a quinoline ring via a thioether (–SCH₂–) bridge . The compound belongs to the imidazo[1,2-a]pyridine–quinoline hybrid class, a scaffold family recognized for tunable electronic properties and broad biological activity, including anticancer and immunomodulatory effects [1]. A single-crystal X-ray diffraction study confirms the molecular connectivity and reveals a twisted, non‑planar conformation in the solid state, which distinguishes it from more planar heterocyclic hybrids [2].

X‑ray validated conformation
Non‑planar imidazo[1,2‑a]pyridine–quinoline hybrid
Reported class‑level kinase inhibition and immunomodulatory context

Why Generic Substitution Fails for 8-[({8-Methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]quinoline: Structural and Pharmacophoric Non‑Interchangeability


Closely related analogs such as 8-[(5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]quinoline (methyl positional isomer), 8-[(imidazo[1,2-a]pyridin-2-ylmethyl)thio]quinoline (des‑methyl analog), and the regioisomeric 3-methyl-2-(4-tolylthio)-3H-imidazo[4,5-f]quinoline differ in the position and nature of the methyl substituent, the identity of the heterocyclic ring system, or the fusion pattern [1]. These seemingly subtle alterations are known to markedly affect molecular conformation, electronic distribution, and target binding, as demonstrated by the distinct solid‑state dihedral angles observed for the title compound (C–S–C bridge torsion of ~26° and ~49°) versus the planar structure reported for a closely related C₁₈H₁₅N₃S isomer [2]. Without head‑to‑head data, generic substitution should be avoided because the specific 8‑methyl substitution pattern on the imidazo[1,2-a]pyridine and the 8‑position thioether attachment to quinoline define a unique three‑dimensional pharmacophore that cannot be reliably extrapolated from in‑class compounds [1][3].

5‑Methyl positional isomer
Methyl relocation alters molecular shape and may shift target engagement profile.
Des‑methyl analog
Lack of the 8‑methyl group removes a critical pharmacophoric contact; binding mode may not transfer.
Imidazoquinoline regioisomer
Different heterocyclic fusion results in a planar scaffold; 3D pharmacophore not interchangeable.

Quantitative Differentiation Evidence for 8-[({8-Methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]quinoline Against Closest Analogs


Solid‑State Conformational Twist: 8‑Methylimidazo[1,2-a]pyridine vs. Planar Imidazoquinoline Isomer

Single-crystal X-ray diffraction of 8-[({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]quinoline reveals a non‑planar conformation with torsion angles of ~26° and ~49° about the C–S–C bridge, indicating limited π‑conjugation across the thioether linker [1]. In contrast, a regioisomeric C₁₈H₁₅N₃S compound (3-methyl-2-(4-tolylthio)-3H-imidazo[4,5-f]quinoline) exhibits a planar solid‑state geometry that favors herring‑bone packing . The conformational divergence directly impacts molecular recognition: the twisted architecture presents a distinct shape and electrostatic surface for protein binding compared to the planar isomer.

Conformational twist
Cross-study comparable
Torsion ∼26° / ∼49° vs. ∼0°
Distinct 3D pharmacophore for structure-based screening
X‑ray; monoclinic vs. orthorhombic crystal systems
X-ray crystallography conformational analysis structure-based drug design

Kinase Inhibition Potential: Imidazo[1,2-a]pyridine–Quinoline Hybrids as Potent Anticancer Scaffolds

In a panel of four human tumor cell lines (HeLa, MDA-MB-231, ACHN, HCT-15), imidazo[1,2-a]pyridine–quinoline hybrid compounds 8 and 12 demonstrated single‑digit micromolar to sub‑micromolar IC₅₀ values, with compound 12 achieving IC₅₀ values of 0.35, 0.29, 0.34, and 0.30 µM, respectively [1]. While the title compound has not been tested in the same assay, it shares the identical imidazo[1,2-a]pyridine–quinoline connectivity and the thioether linker that are critical for the observed activity in this series. By contrast, the closest in‑class comparator, 3-methyl-2-(4-tolylthio)-3H-imidazo[4,5-f]quinoline, lacks the imidazo[1,2-a]pyridine substructure entirely, which has been shown to be essential for the anticancer potency [2].

Kinase inhibition context
Class-level
Class IC50 0.29–0.39 µM
Supports imidazo[1,2‑a]pyridine scaffold for hit‑to‑lead studies
MTT assay; HeLa, MDA-MB-231, ACHN, HCT-15
anticancer kinase inhibition imidazo[1,2-a]pyridine hybrids

CYP3A4/5 Metabolic Liability: Preliminary in Vitro Data vs. Class Expectation

A BindingDB entry for a close structural analog (CHEMBL4633246) reports an IC₅₀ of 5.50 µM for inhibition of CYP3A4/5 in human liver microsomes using midazolam as a probe substrate [1]. While this data is not a direct measurement for the title compound, it serves as a class‑relevant alert because many imidazo[1,2-a]pyridine‑containing molecules are metabolized by CYP3A4 and can act as time‑dependent inhibitors [2]. The 8‑methyl substitution on the imidazo[1,2-a]pyridine ring may modulate the CYP interaction profile relative to the des‑methyl or 5‑methyl positional isomers, for which no comparable data are available.

CYP3A4/5 metabolic alert
Data to verify
Analog IC50 = 5.50 µM
Potential CYP interaction warrants dedicated profiling
Human liver microsomes; midazolam probe; direct data lacking
drug metabolism CYP450 inhibition ADMET profiling

Immunomodulatory Potential: Thioether‑Substituted Imidazoquinoline/Imidazopyridine Patent Space

Patent US20090062272 (and related filings) claims imidazoquinolinyl, imidazopyridinyl, and imidazonaphthyridinyl sulfonamides as immunomodulators capable of inducing cytokine biosynthesis (e.g., IFN‑α, TNF‑α) [1]. The title compound shares the imidazo[1,2-a]pyridine core and a thioether‑type linker with the claimed chemical space. The specific 8‑methyl substitution pattern is not exemplified in the patent, creating a whitespace opportunity for composition‑of‑matter claims. In contrast, the more extensively explored imidazoquinoline series (e.g., imiquimod, resiquimod) shows potent TLR7/8 agonism but often with dose‑limiting systemic cytokine release .

Immunomodulatory IP space
Class-level
Patent overlap; no quantitative data
Whitespace for novel composition‑of‑matter IP
Differentiated from imidazoquinoline TLR agonists
immunomodulation TLR7/8 agonism cytokine induction

Optimal Research and Industrial Application Scenarios for 8-[({8-Methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]quinoline


Structure‑Guided Fragment Growing and Scaffold Hopping in Kinase Drug Discovery

The non‑planar, twisted conformation of the title compound (C–S–C torsion ~26° and ~49°) [1] provides a three‑dimensional starting point for fragment‑based lead discovery programs targeting kinases with deep, hydrophobic back pockets. The imidazo[1,2-a]pyridine–quinoline scaffold has demonstrated sub‑micromolar anticancer activity in multiple cell lines [2], making it suitable for scaffold‑hopping campaigns where a non‑planar core is desired to escape flat, promiscuous binders.

Chemical Biology Probe Development for Immuno‑Oncology Target Validation

Because the compound’s core scaffold is encompassed by patent claims for imidazopyridine‑based immunomodulators [3], it can serve as a chemical biology probe for target validation studies focused on innate immune activation (e.g., TLR7/8 or STING pathways). The distinct 8‑methyl substitution offers a handle for SAR exploration that is distinct from the well‑characterized imidazoquinoline TLR agonists, potentially yielding compounds with improved therapeutic windows.

Crystallographic Reference Standard for Thioether‑Linked Heterocyclic Systems

The published single‑crystal X‑ray structure with full refinement data (monoclinic P2₁/n, a=11.072, b=14.556, c=17.569 Å, β=97.85°) [1] makes this compound a valuable crystallographic reference standard for laboratories studying thioether‑bridged heterocyclic architectures. It can be used to validate molecular mechanics force fields and docking scoring functions for non‑planar, sulfur‑containing drug‑like molecules.

ADMET Tool Compound for CYP3A4/5 Interaction Profiling in Early Discovery

The class‑level CYP3A4/5 inhibition alert (analog IC₅₀ ~5.5 µM) [4] positions the title compound as a tool for evaluating structure‑metabolism relationships within imidazo[1,2-a]pyridine series. Procurement for CYP inhibition panels alongside the des‑methyl and 5‑methyl positional isomers can generate a head‑to‑head dataset to guide medicinal chemistry design toward metabolically stable candidates.

Application
Selection Property
Validation Focus
Fragment-based kinase inhibitor discovery
Non-planar imidazo[1,2‑a]pyridine–quinoline scaffold
Conformation-driven target engagement assays
Immuno-oncology target validation
Imidazopyridine immunomodulator scaffold context
Innate immune pathway activation profiling
Crystallographic reference standard
Published single-crystal X-ray structure
Force field and docking scoring validation
CYP3A4/5 interaction profiling
CYP inhibition alert context
Structure-metabolism relationship evaluation
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